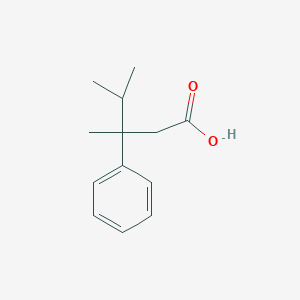

3,4-Dimethyl-3-phenylpentanoic acid

Description

3,4-Dimethyl-3-phenylpentanoic acid is a branched carboxylic acid featuring a phenyl group and two methyl substituents at positions 3 and 4 of the pentanoic acid backbone. Key characteristics inferred from related compounds include:

- Molecular formula: C₁₃H₁₈O₂ (derived from pentanoic acid + phenyl + two methyl groups).

- Molecular weight: ~206.28 g/mol.

- Lipophilicity: Estimated logP ~2.4 (comparable to its hydroxylated analog, 3-hydroxy-4,4-dimethyl-3-phenylpentanoic acid) .

This compound’s steric profile, due to the 3,4-dimethyl and phenyl groups, likely influences its reactivity, enzymatic interactions, and suitability as a synthetic intermediate.

Properties

CAS No. |

2977-39-1 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3,4-dimethyl-3-phenylpentanoic acid |

InChI |

InChI=1S/C13H18O2/c1-10(2)13(3,9-12(14)15)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,15) |

InChI Key |

JRGNTPMLTUAAQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(CC(=O)O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Alkylation Followed by Oxidation

Another synthetic strategy involves the alkylation of benzene with 2,4-dimethylpentene, followed by oxidation to introduce the carboxylic acid functionality. This route typically proceeds via:

- Electrophilic or radical alkylation to attach the pentyl chain to benzene.

- Subsequent oxidation (e.g., using strong oxidants like potassium permanganate or chromic acid) to convert the alkyl side chain into the carboxylic acid.

This method allows for the construction of the aliphatic chain and aromatic moiety in a stepwise manner, offering flexibility in functional group manipulation.

Industrial Production Considerations

Industrial processes generally optimize the above routes for yield, purity, and cost-effectiveness. Large-scale synthesis often involves:

- Careful control of reaction temperature and stoichiometry.

- Use of immobilized catalysts or enzyme-mediated steps for selectivity.

- Purification protocols to achieve high chemical purity suitable for pharmaceutical use.

Enzymatic and Biocatalytic Methods

Recent research has explored the use of hydrolase enzymes, particularly lipases, for the kinetic resolution and synthesis of chiral aryl alkanoic acids related to this compound. These methods focus on the selective hydrolysis of esters to obtain enantiomerically enriched acids.

| Entry | Enzyme Source | Temperature (°C) | Enantiomeric Excess (ee %) | Conversion (%) | E Value (Enantiomeric Ratio) |

|---|---|---|---|---|---|

| 1 | Pseudomonas fluorescens | 30 | ≥99 (R) / 97 (S) | 50 | >200 |

| 2 | Candida antarctica Lipase B (immobilized) | 30 | 66 (S) / 7 (R) | 90 | 1.9 |

- These enzymatic methods demonstrate high enantioselectivity and conversion rates under mild conditions, offering environmentally friendly alternatives to traditional chemical synthesis.

Related Synthetic Approaches from Patents and Literature

While direct preparation methods for this compound are limited in public domain literature, related compounds and intermediates provide insights into viable synthetic strategies:

Diazotization and Reduction Routes for Phenyl Derivatives

A patented method for preparing 3,4-dimethyl phenyl hydrazine, an intermediate structurally related to the phenyl-substituted pentanoic acid, involves:

- Starting from 3,4-dimethylaniline.

- Diazotization reaction followed by reduction using sodium metabisulfite under controlled pH (7-9) and temperature (10-35 °C).

- Hydrolysis to yield high-purity products with yields above 98%.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | Benzene + 2,4-dimethylpentanoyl chloride; Lewis acid catalyst | Direct aromatic acylation; scalable | Requires acid chlorides; harsh conditions |

| Alkylation + Oxidation | Benzene + 2,4-dimethylpentene; oxidants like KMnO4 | Flexible; accessible reagents | Multi-step; oxidation control needed |

| Enzymatic Hydrolysis | Lipases (e.g., Pseudomonas fluorescens); esters of acid | High enantioselectivity; mild conditions | Limited substrate scope; longer reaction times |

| Diazotization/Reduction (Related) | 3,4-dimethylaniline; sodium metabisulfite; pH 7-9, 10-35 °C | High purity; cost-effective reduction | Specific to hydrazine derivatives; indirect |

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-3-phenylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3,4-Dimethyl-3-phenylpentanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-3-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key differences between 3,4-dimethyl-3-phenylpentanoic acid and structurally related compounds:

Key Observations :

- The hydroxylated analog (C₁₃H₁₈O₃) exhibits higher polarity and molecular weight due to the -OH group, which may enhance solubility in polar solvents compared to the target compound .

- The ketone derivative (C₁₃H₁₈O₃) shares the same molecular formula as the hydroxylated analog but differs in functional groups, highlighting how electronic properties influence reactivity and applications .

Enzymatic Resolution and Steric Effects

Studies on analogous compounds, such as 4-methyl-3-phenylpentanoic acid (±)-1c, reveal critical insights into enzymatic behavior:

- Enantioselectivity: Candida antarctica lipase B achieved 99% enantiomeric excess (ee) for (S)-4-methyl-3-phenylpentanoic acid, demonstrating high tolerance for steric bulk at C3/C4 positions .

- Steric Hindrance: Increasing substituent size (e.g., replacing methyl with i-propyl) reduces hydrolysis rates but improves enantiopurity due to enhanced discrimination in enzyme active sites .

- Reaction Optimization : Co-solvents like acetone or dioxane enhance enantioselectivity in lipase-catalyzed resolutions, a strategy that could be applied to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.